molecular formula C9H10FIO B13303432 1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene

1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene

Cat. No.: B13303432
M. Wt: 280.08 g/mol
InChI Key: VTWJXGQYYKJNPH-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H10FIO. This compound is characterized by the presence of a fluorine atom, an iodine atom, and a methoxyethyl group attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired substitution occurs without unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of microreactor systems has been explored to enhance the synthesis process by improving mass and heat transfer .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene involves its participation in various chemical reactions. In electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the substituted product. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-4-(2-iodo-1-methoxyethyl)benzene is unique due to the presence of both fluorine and iodine atoms along with a methoxyethyl group. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-4-(2-iodo-1-methoxyethyl)benzene

InChI

InChI=1S/C9H10FIO/c1-12-9(6-11)7-2-4-8(10)5-3-7/h2-5,9H,6H2,1H3

InChI Key

VTWJXGQYYKJNPH-UHFFFAOYSA-N

Canonical SMILES

COC(CI)C1=CC=C(C=C1)F

Origin of Product

United States

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